7-Iodo-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
7-iodo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSOSULAYFHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis Methodologies for 7 Iodo 1 2 3 Triazolo 4,3 a Pyridine
Direct C-H Iodination Approaches tochemscene.comchempap.orgnih.govTriazolo[4,3-a]pyridines
Direct C-H iodination would represent the most atom-economical route to 7-Iodo- chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine. However, the electron-deficient nature of the pyridine (B92270) ring, further influenced by the fused triazole, makes direct electrophilic substitution challenging.
Molecular iodine (I₂) is frequently employed in the synthesis of the chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine core. organic-chemistry.org However, its primary role is not as a direct iodinating agent for the pyridine ring but as an oxidant in the crucial cyclization step. In a common one-pot synthesis, a 2-hydrazinopyridine (B147025) derivative reacts with an aldehyde to form a pyridinylhydrazone intermediate. rsc.org Molecular iodine then facilitates an intramolecular oxidative C-N bond formation, leading to the stable fused triazole ring system. organic-chemistry.orgrsc.org
This transition-metal-free method is valued for its operational simplicity and broad applicability to various aldehydes. rsc.org While this protocol is powerful for creating the core scaffold, it does not inherently introduce an iodine atom onto the 7-position of the final product. To achieve this, the iodine atom must already be present on the starting pyridine ring.
Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD) and Dess-Martin periodinane, are versatile oxidants in modern organic synthesis due to their low toxicity and high selectivity. nih.gov In the context of triazolopyridine synthesis, they function similarly to molecular iodine—as powerful oxidants for the cyclization of hydrazone precursors. chempap.org The oxidation of 2-pyridylhydrazones with IBD, for instance, efficiently yields the corresponding chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridines.
While these reagents are a source of "iodine," their function in these protocols is to accept electrons and facilitate ring closure, not to act as electrophilic iodine sources for C-H functionalization of the pyridine moiety. There are no prominent reports of these reagents being used to directly iodinate the C-7 position of a pre-existing chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine scaffold.
Indirect Synthesis of 7-Iodo-chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine from Pre-functionalized Building Blocks
Given the challenges of direct C-H iodination, indirect strategies that build the heterocyclic system from already iodinated precursors are the most logical and widely practiced approaches for preparing specifically halogenated analogues. nih.govnih.gov
This strategy is arguably the most effective for the targeted synthesis of 7-Iodo- chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine. The synthesis begins with a pyridine ring that already contains an iodine atom at the desired position (C4). The key intermediate is 4-Iodo-2-hydrazinylpyridine .
The general synthetic sequence is as follows:
Preparation of the Precursor : 4-Iodo-2-hydrazinylpyridine is typically synthesized from a suitable dihalopyridine, such as 2-chloro-4-iodopyridine, by nucleophilic substitution with hydrazine (B178648) hydrate. google.com This reaction selectively displaces the more labile halogen at the 2-position.
Hydrazone Formation : The resulting 4-Iodo-2-hydrazinylpyridine is condensed with a suitable carbonyl compound. For the parent compound, this is typically a formic acid derivative or equivalent that provides the single carbon atom needed for the triazole ring. For substituted analogues, various aldehydes or ketones are used. rsc.orgnih.gov
Cyclization : The intermediate (4-iodopyridin-2-yl)hydrazone is then cyclized. This is often achieved through oxidation, as described in section 2.1.1, or by dehydration under acidic conditions, sometimes accelerated by microwave irradiation. organic-chemistry.org
This building-block approach ensures the precise placement of the iodine atom at the 7-position of the final triazolopyridine product.
Table 1: Examples of Cyclization Reactions to Form Substituted chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridines
| Starting Hydrazine | Reagent(s) | Conditions | Product | Ref. |
| 2-Hydrazinopyridine | Aromatic Aldehydes, I₂ | Room Temperature | 3-Aryl- chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridines | rsc.org |
| 2-Hydrazinylpyridine | Chloroethynylphosphonates, K₂CO₃ | CH₃CN, Room Temp. | 3-(Phosphonylmethyl)- chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridines | nih.gov |
| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | Ethyl Glyoxalate | EtOH, Reflux | Ethyl 6-(trifluoromethyl)- chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine-3-carboxylate | nih.gov |
| 2-Hydrazinyl-5-chloropyridine | Formamidine Acetate | n-BuOH, Reflux | 6-Chloro- chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine | nih.gov |
The direct iodination of the parent chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine molecule is a less common strategy. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution. The reaction would likely require harsh conditions and could suffer from a lack of regioselectivity, potentially yielding a mixture of 5-, 6-, 7-, and 8-iodo isomers, which would be difficult to separate.
While methods for the halogenation of pyridines exist, they often proceed via radical mechanisms at high temperatures or require strongly acidic conditions, which may not be compatible with the fused triazole ring. organic-chemistry.org Therefore, this approach is generally disfavored in comparison to the more controlled synthesis from pre-functionalized precursors.
Advanced Synthetic Techniques Applied to 7-Iodo-chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine Synthesis
Modern synthetic methods are often applied to streamline the production of heterocyclic compounds. For the synthesis of the chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridine core, several advanced techniques have proven effective and could be readily adapted for the synthesis of the 7-iodo derivative.
One such technique is microwave-assisted synthesis . The cyclization/dehydration step to form the triazole ring can often be accelerated dramatically by using microwave irradiation, reducing reaction times from hours to minutes and frequently improving yields. organic-chemistry.org
Finally, palladium-catalyzed cross-coupling reactions represent an advanced method for constructing the precursor itself. For example, an efficient synthesis of chemscene.comchempap.orgnih.govtriazolo[4,3-a]pyridines can involve the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by microwave-assisted dehydration. organic-chemistry.org This highlights the integration of transition-metal catalysis and modern heating techniques to access this important scaffold.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.
A notable microwave-assisted approach involves the ring-closing reaction of a substituted 2-hydrazinopyridine with an appropriate acid. For instance, the reaction of 2-hydrazino-3-chloropyridine with an acid in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation at temperatures between 100-150°C can yield triazolopyridine derivatives. google.com A preferred reaction temperature is 140°C, with a reaction time of 15 minutes. google.com This method offers a rapid and efficient route to the triazolopyridine core.
The general applicability of microwave assistance in synthesizing related fused heterocyclic systems has been well-documented. For example, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established using microwave conditions. nih.gov This particular tandem reaction utilizes enaminonitriles and benzohydrazides in dry toluene (B28343) at 140°C. nih.gov The process involves transamidation, nucleophilic addition, and subsequent condensation to afford the final product in good to excellent yields. nih.gov While not directly producing the 7-iodo derivative, this protocol highlights the utility of microwave irradiation in constructing the core triazolopyridine skeleton, which could be adapted for the target molecule.
Furthermore, the synthesis of pyrazolo-pyrimidinyl-based compounds, which share structural similarities with triazolopyridines, has been significantly improved using MAOS. nih.gov Reactions that traditionally required several hours at room temperature or with conventional heating were completed in as little as 40 minutes under microwave irradiation at 90°C. nih.gov This demonstrates the potential for dramatic reductions in reaction time without adversely affecting yields. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Triazolopyridine Derivatives and Related Heterocycles
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Hydrazino-3-chloropyridine, Acid | POCl₃, Microwave, 140°C, 15 min | Triazolopyridine derivative | Not specified | google.com |
| Enaminonitriles, Benzohydrazides | Toluene, Microwave, 140°C | 1,2,4-Triazolo[1,5-a]pyridine | Good to excellent | nih.gov |
| 3-Cyano-N,N-diethyl-4-(4-methoxyphenoyl)-4-oxobutanamide, Hydrazine | Ethanol/Acetic acid, Microwave, 90°C, 40 min | 2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide | 42% | nih.gov |
Electrochemically Induced Cyclization Strategies
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and simplifying purification processes.
A highly efficient, one-pot electrochemical approach has been developed for the synthesis of 3-amino- researchgate.netnih.govacsgcipr.org-triazolo pyridines. nih.gov This method involves the desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. nih.gov The key advantage of this protocol is the formation of C-N bonds under simple conditions without the need for transition metals or external oxidants. nih.gov This strategy has demonstrated a broad substrate scope, good functional group compatibility, and has been successfully applied to gram-scale synthesis. nih.gov Late-stage modification of the resulting 3-amino- researchgate.netnih.govacsgcipr.org-triazolo pyridines has yielded molecules with potent anticancer activity. nih.gov While this specific example leads to an amino-substituted product, the underlying electrochemical cyclization concept could potentially be adapted for the synthesis of other substituted triazolopyridines.
Multicomponent Reaction Approaches for Triazolopyridine Derivatives
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single step to form a complex product.
While a direct MCR for 7-iodo- researchgate.netnih.govacsgcipr.orgtriazolo[4,3-a]pyridine is not prominently described, MCRs are widely used for the synthesis of related heterocyclic systems, including various triazolo derivatives. For example, a one-pot, three-component reaction of aryl aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole has been developed for the synthesis of researchgate.netnih.govacsgcipr.orgtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives under solvent-free conditions using maltose (B56501) as a catalyst. researchgate.net This reaction proceeds with good to excellent yields and high atom economy. researchgate.net
Another example is the efficient one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones, which was achieved through two sequential multicomponent reactions. nih.gov The initial step involved the formation of aldehyde-1,2,3-triazoles from in situ-generated organic azides and O-propargylbenzaldehyde. nih.gov These intermediates then underwent a Biginelli reaction with ethyl acetoacetate (B1235776) and urea (B33335) to yield the final products. nih.gov
The general principles of MCRs, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, are commonly employed for the construction of pyridine rings, which are precursors to fused systems like triazolopyridines. acsgcipr.org These reactions can be slow and result in moderate yields, but their efficiency can be enhanced through techniques like microwave heating. acsgcipr.org
Table 2: Examples of Multicomponent Reactions for Triazole and Pyridine Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Three-component | Aryl aldehydes, Acetoacetanilide, 3-Amino-1,2,4-triazole | Maltose, Solvent-free, 80°C | researchgate.netnih.govacsgcipr.orgTriazolo[1,5-a]pyrimidine-6-carboxamides | researchgate.net |
| Click/Biginelli | Organic azides, O-Propargylbenzaldehyde, Ethyl acetoacetate, Urea | Ce(OTf)₃ | 1,2,3-Triazole derivatives of dihydropyrimidinones | nih.gov |
| Ugi Reaction | Various components | Not specified | 3,4-Dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving 7 Iodo 1 2 3 Triazolo 4,3 a Pyridine
Oxidative Cyclization Reaction Mechanisms
The formation of the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine core often proceeds via oxidative cyclization. This approach typically involves the construction of the triazole ring onto a pre-existing pyridine (B92270) moiety. The use of iodine as a mediator in these reactions is particularly prevalent due to its efficiency and mild reaction conditions.
A facile and efficient method for accessing nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridines involves the condensation of 2-hydrazinopyridines with aldehydes, followed by an iodine-mediated oxidative cyclization. nih.gov This transition-metal-free process is broadly applicable to a variety of aldehydes. nih.gov The reaction mechanism is believed to proceed through two key stages.
First, the 2-hydrazinopyridine (B147025) reacts with an aldehyde to form a hydrazone intermediate. This condensation is a standard and typically high-yielding reaction. The subsequent and crucial step is the iodine-mediated oxidative C-N bond formation. In this step, molecular iodine acts as an oxidant, facilitating an intramolecular electrophilic cyclization. The nitrogen atom of the pyridine ring performs a nucleophilic attack on the carbon atom of the hydrazone moiety, leading to the formation of the new C-N bond and the closure of the five-membered triazole ring. researchgate.net This process results in the formation of the fused heterocyclic system with concomitant elimination of hydrogen iodide.
Table 1: Selected Conditions for Iodine-Mediated Synthesis of nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridines
| Starting Materials | Oxidant | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 2-Hydrazinopyridine, Aldehydes | I₂ | Various | Room Temp. to Reflux | Efficient cyclization | nih.gov |
| 2-Hydrazinopyridines, α-Keto acids | KI / O₂ | Not specified | Not specified | One-pot synthesis | nih.gov |
This table is interactive and can be sorted by column headers.
While many iodine-mediated cyclizations are described by ionic pathways, the potential for radical mechanisms exists, particularly under certain reaction conditions. In the context of iodination and annulation, a radical pathway could be initiated by the homolytic cleavage of molecular iodine (I₂) into iodine radicals (I•) upon exposure to heat or light.
A plausible radical mechanism would involve the abstraction of a hydrogen atom from the hydrazone intermediate by an iodine radical, generating a nitrogen-centered radical. This radical could then undergo intramolecular cyclization onto the pyridine ring. The resulting radical intermediate would then be oxidized and rearomatized to furnish the final nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine product. While less commonly cited for this specific transformation compared to the ionic mechanism, radical pathways are known to operate in various other iodine-promoted annulations of N-heterocycles.
Rearrangement Processes withinnih.govrsc.orgmdpi.comTriazolopyridine Systems
Fused heterocyclic systems like nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine can undergo molecular rearrangements, leading to the formation of isomeric structures. These processes are often driven by the pursuit of greater thermodynamic stability and can be promoted by acid or heat.
The Dimroth rearrangement is a well-documented isomerization reaction in many nitrogen-containing heterocyclic systems, including fused 1,2,4-triazoles. researchgate.netwikipedia.org For the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine system, this rearrangement involves its conversion into the thermodynamically more stable nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyridine isomer. The rearrangement is typically catalyzed by acids, with the rate being dependent on the pH of the medium. nih.gov
The accepted mechanism for the acid-catalyzed Dimroth rearrangement proceeds through a sequence of ring-opening and ring-closure steps: beilstein-journals.org
Protonation: The process initiates with the protonation of a nitrogen atom in the heterocyclic ring, typically the N4 atom of the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine.
Ring Opening: The protonated intermediate undergoes nucleophilic attack by a solvent molecule (e.g., water), leading to the cleavage of the N4-C5 bond and opening of the triazole ring to form an open-chain intermediate. nih.govbeilstein-journals.org
Tautomerization/Rotation: The open-chain intermediate can undergo bond rotation and tautomerization, repositioning the atoms.
Ring Closure: An intramolecular nucleophilic attack occurs, where the exocyclic nitrogen atom attacks the carbon atom of the pyridine ring, forming a new five-membered ring.
Deprotonation: The final step is deprotonation to rearomatize the system, yielding the more stable nih.govrsc.orgmdpi.comtriazolo[1,5-a]pyridine isomer.
This rearrangement is a significant consideration in the synthesis of triazolopyridines, as reaction conditions can dictate which isomer is ultimately isolated. beilstein-journals.org
Intramolecular carbon-nitrogen (C-N) shifts represent another class of rearrangement, distinct from the Dimroth pathway. Such a mechanism would involve the migration of a carbon atom with its substituent from a nitrogen atom to another position within the heterocyclic framework, or vice versa. While the Dimroth rearrangement involves a complete ring-opening and closing sequence with heteroatom transposition, a direct C-N shift would be a more concerted or stepwise intramolecular process without full cleavage into a linear intermediate. For the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine system, specific examples of such C-N shift mechanisms are not as extensively documented as the Dimroth rearrangement.
Mechanistic Aspects of Cross-Coupling and Functionalization Reactions
The iodine atom at the 7-position of 7-iodo- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C and C-heteroatom bond formation, allowing for extensive functionalization of the heterocyclic core. The Suzuki-Miyaura coupling is a prominent example. mdpi.com
The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura cross-coupling involves a catalytic cycle consisting of three primary steps: nih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (7-iodo- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine) to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and results in the formation of a square planar palladium(II) intermediate.
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex, displacing the iodide. This step requires the presence of a base to activate the boronic acid and facilitate the transfer.
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex. This forms the new C-C bond, yielding the functionalized product, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
This mechanistic cycle allows for the coupling of a wide variety of boronic acids to the 7-position of the triazolopyridine ring, providing access to a vast library of derivatives.
Table 2: Representative Suzuki-Miyaura Cross-Coupling of Iodo-Heterocycles
| Iodo-Substrate | Boronic Acid | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Aryl boronic acids | Pd(OAc)₂ | Cs₂CO₃ | 7-Aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | mdpi.com |
This table is interactive and can be sorted by column headers. It includes examples from related iodo-heterocycles to illustrate the reaction's scope.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Iodo-wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudohalide. nih.gov For 7-Iodo- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine, this reaction provides a powerful route to introduce aryl, heteroaryl, or vinyl substituents at the C-7 position.
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net
Oxidative Addition : The cycle begins with the oxidative addition of the 7-Iodo- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine to a palladium(0) complex (L₂Pd⁰). This step involves the cleavage of the C-I bond and results in the formation of a square planar palladium(II) intermediate (L₂(Ar)PdII(I)), where 'Ar' is the triazolopyridine moiety. nih.gov For aryl iodides, the binding of the iodoarene to the palladium(0) complex can be the first irreversible step, preceding the formal oxidative addition. researchgate.net The choice of phosphine ligands (L) is critical, as sterically demanding ligands can favor the formation of a more kinetically active monoligated LPd⁰ species. nih.gov
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium(II) center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (R-B(OH)₃⁻). researchgate.net The iodide ligand on the palladium complex is replaced by the 'R' group from the boronate, forming a new palladium(II) intermediate (L₂(Ar)PdII(R)).
Reductive Elimination : The final step is the reductive elimination from the L₂(Ar)PdII(R) complex. The two organic ligands (the triazolopyridine 'Ar' and the transferred 'R' group) couple to form the new C-C bond, yielding the 7-substituted- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine product. This step also regenerates the catalytically active palladium(0) species, allowing the cycle to continue. nih.gov
While specific mechanistic studies on 7-Iodo- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine are not extensively documented, valuable insights can be drawn from analogous systems. For instance, the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromo- wikipedia.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine, a structural isomer, has been successfully achieved using a Pd(OAc)₂/SPhos catalyst system, demonstrating the feasibility of such couplings on this class of heterocycles. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on an Analogous Triazolopyridine System
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromo- wikipedia.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 95 |
| 2 | 4-Bromo- wikipedia.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 96 |
| 3 | 4-Bromo- wikipedia.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine | 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
Data derived from studies on the wikipedia.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine isomer scaffold. researchgate.net
Other Transition Metal-Catalyzed Coupling Mechanisms at the C-7 Position
Beyond the Suzuki-Miyaura reaction, the C-7 iodo group serves as a versatile anchor for other important transition metal-catalyzed transformations, including Sonogashira, Buchwald-Hartwig, and Heck couplings.
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org
Mechanism: The catalytic cycle involves the oxidative addition of 7-Iodo- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine to a Pd(0) species, similar to the Suzuki reaction. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This acetylide then undergoes transmetalation with the Pd(II)-iodide complex. The resulting alkynyl-palladium(II) intermediate undergoes reductive elimination to yield the 7-alkynyl- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine product and regenerate the Pd(0) catalyst. organic-chemistry.org The reaction is highly effective for aryl iodides. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org
Mechanism: The reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) catalyst. libretexts.org The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated to form an amido ligand on the palladium center. The final step is reductive elimination, which forms the C-N bond, yielding the 7-amino- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine derivative and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org The development of specialized phosphine ligands has been critical to the broad success of this reaction. organic-chemistry.org
Heck Reaction: The Heck reaction creates a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com
Mechanism: The process starts with the oxidative addition of 7-Iodo- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine to Pd(0). The resulting arylpalladium(II) complex then undergoes migratory insertion (syn-addition) across the double bond of the alkene partner. This is followed by a β-hydride elimination step, which forms the new C-C double bond in the product and generates a hydridopalladium(II) complex. Finally, the base regenerates the Pd(0) catalyst, completing the cycle. nih.gov This method typically results in the formation of trans-substituted alkenes. organic-chemistry.org
The applicability of these reactions is supported by studies on related heterocyclic systems. For example, Sonogashira and Suzuki reactions have been successfully performed on 7-chloro-5-methyl- wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine, a closely related scaffold, highlighting the potential for C-7 functionalization. researchgate.net Similarly, direct arylation, a related C-H activation process, has been achieved with 7-iodo-3-methyl- wikipedia.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine. semanticscholar.org
Table 2: Overview of Potential C-7 Coupling Reactions and Their General Mechanistic Steps
| Reaction Name | Coupling Partner | Key Mechanistic Steps | Resulting Bond |
| Suzuki-Miyaura | Organoboron Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | C(sp²)-C(sp²) / C(sp³) |
| Sonogashira | Terminal Alkyne | Oxidative Addition, Cu-acetylide formation, Transmetalation, Reductive Elimination | C(sp²)-C(sp) |
| Buchwald-Hartwig | Amine | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | C(sp²)-N |
| Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | C(sp²)-C(sp²) |
Applications of 7 Iodo 1 2 3 Triazolo 4,3 a Pyridine As a Synthetic Intermediate
Precursor in the Synthesis of Highly Functionalizedorganic-chemistry.orgnih.govnih.govTriazolo[4,3-a]pyridine Derivatives
The organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. unito.itnih.gov 7-Iodo- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine serves as an excellent precursor for creating libraries of novel derivatives, as the iodine atom can be replaced or used to direct further substitution. This enables systematic exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups at a defined position.
Research into novel therapeutic agents has demonstrated the importance of this scaffold. For instance, in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a series of analogues based on the organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine framework were synthesized to optimize potency and selectivity. nih.govsemanticscholar.org Starting from halogenated precursors, chemists can perform coupling reactions to attach different chemical moieties, thereby fine-tuning the pharmacological properties of the final compounds. nih.gov
Similarly, studies on retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonists involved the synthesis of N-( organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridin-7-yl)amide derivatives. nih.gov The synthesis of these complex molecules relies on the availability of precursors like 7-substituted triazolopyridines, where the substituent can be an amine or a group readily converted to one, allowing for amide bond formation. The choice of the 7-position for substitution was shown to be critical, as the isomeric organic-chemistry.orgnih.govnih.govtriazolo[1,5-a]pyridine derivative exhibited significantly different biological activity. nih.gov This highlights the role of the 7-iodo precursor in accessing specific, highly functionalized, and biologically relevant chemical space.
Role in Late-Stage Functionalization Strategies of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late step in a synthetic sequence. This approach allows for the rapid diversification of complex, drug-like molecules without the need for de novo synthesis, enabling efficient exploration of a compound's potential. The C-I bond in 7-Iodo- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine is exceptionally well-suited for LSF, primarily through transition metal-catalyzed cross-coupling reactions. unito.it
The utility of a reactive handle like a C-I bond is exemplified in the synthesis of complex IDO1 inhibitors. In one reported synthesis, a complex intermediate containing a 2-fluoro-5-iodobenzoic acid moiety was subjected to a Suzuki cross-coupling reaction. nih.gov This reaction, which forms a new carbon-carbon bond, was performed at a late stage to introduce a dimethoxyphenyl group. While this example is on a different part of the molecule, it demonstrates the principle that an iodo-substituted aromatic ring is a reliable reaction partner for LSF, a role that the C-7 iodide of the title compound is designed to play. The reaction proceeds under conditions that are mild enough to be tolerated by the complex functionality present in the rest of the molecule.
Table 1: Example of Late-Stage Suzuki Coupling for Molecular Diversification This table illustrates a representative Suzuki coupling reaction, demonstrating the conditions under which an aryl iodide can be functionalized late in a synthetic route.
| Reactant 1 | Reactant 2 | Catalyst / Base | Solvent / Temp. | Product Yield | Reference |
| Iodo-substituted complex amide | (3,4-Dimethoxyphenyl)boronic acid | Pd(OAc)₂, K₂CO₃ | EtOH, dry DMF / 80 °C | 70% | nih.gov |
This strategy allows for the modular assembly of complex structures, where the 7-Iodo- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine core can be coupled with a diverse range of boronic acids or other organometallic reagents to generate a library of analogues for biological screening.
Construction of Diverse Fused Heterocyclic Systems via C-I Bond Reactivity
The carbon-iodine bond is one of the most reactive C-X bonds used in cross-coupling chemistry, making 7-Iodo- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine an ideal substrate for constructing more elaborate molecular architectures, including fused heterocyclic systems. libretexts.org The reactivity of aryl iodides in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which can be used to build new rings onto the triazolopyridine core.
For example, a Suzuki-type coupling reaction can be used to introduce a vinyl group at the 7-position. nih.gov This newly installed double bond can then participate in subsequent cycloaddition reactions to form a new carbocyclic or heterocyclic ring fused to the pyridine (B92270) portion of the scaffold. The synthesis of complex, three-dimensional ring-fused heterocycles often relies on cycloaddition reactions with precursors containing reactive sites. nih.gov
Furthermore, intramolecular reactions can be designed where a functional group is first coupled to the 7-position, followed by a subsequent cyclization event. An iodine-promoted C-H bond amination reaction, for instance, has been used to selectively prepare fused tricyclic heteroarenes. semanticscholar.org While not starting from the title compound, this methodology shows the potential for using iodine's reactivity to facilitate C-N bond formation and ring closure. Another approach involves the 1,3-dipolar cycloaddition of pyridynes (highly reactive intermediates derived from halopyridines) with azides to generate triazolo-fused pyridines. semanticscholar.org The C-7 iodide can serve as a precursor to such a pyridyne, enabling the construction of an additional fused triazole ring system.
Regioselective Derivatization Through the C-7 Iodide
Regioselectivity is a critical aspect of organic synthesis, particularly when dealing with polyfunctional heterocyclic systems where multiple reactive sites exist. The iodine atom at the C-7 position of organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine acts as a "directing group," ensuring that chemical modifications occur specifically at that site. This is crucial because the electronic properties of the fused ring system could otherwise lead to mixtures of products.
The selective functionalization of pyridine derivatives is a well-studied area, with various methods developed to control the position of substitution. nih.gov In the case of 7-Iodo- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine, the C-I bond is the most labile site for reactions like palladium-catalyzed cross-coupling, significantly more so than any C-H bond on the ring. libretexts.org This ensures that reactions with organoboranes (Suzuki), organostannanes (Stille), or alkynes (Sonogashira) will proceed regioselectively at C-7.
Research on RORγt inverse agonists explicitly demonstrates the importance of this regioselectivity. In these studies, N-( organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridin-7-yl)amide analogues were synthesized and evaluated. nih.gov Their distinct biological activity compared to isomers functionalized at other positions underscores the necessity of having a synthetic route that can selectively target the C-7 position. The use of 7-Iodo- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine, or a corresponding amine precursor, provides this precise control, allowing for the unambiguous synthesis of the desired regioisomer. This control is fundamental for establishing clear and reliable structure-activity relationships in drug discovery programs.
Green Chemistry Principles in the Synthesis and Derivatization of Iodinated 1 2 3 Triazolo 4,3 a Pyridine Systems
Development of Solvent-Free and Reduced-Solvent Reaction Conditions
Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents, which contribute significantly to chemical waste. Modern green chemistry seeks to eliminate or drastically reduce solvent use. In the context of synthesizing and iodinating triazolopyridine systems, several solvent-free or reduced-solvent methodologies have been explored.
One prominent technique is mechanical grinding, which uses mechanical force to initiate reactions between solid reactants, often without any solvent. This solvent-free approach has been successfully applied to the regioselective iodination of other nitrogen-containing heterocycles like pyrimidines, using a combination of iodine and a nitrate (B79036) salt at room temperature. mdpi.com This method avoids the need for harsh acidic conditions or strong oxidizing agents. mdpi.com Another related technique is liquid-assisted grinding (LAG), where a minimal amount of liquid is added to facilitate the reaction, representing a significant reduction in solvent use compared to conventional methods. researchgate.net
Research into the synthesis of related heterocyclic cores has also demonstrated the feasibility of solvent-free approaches. For instance, the synthesis of substituted 2-pyridone libraries has been achieved under solvent-free conditions assisted by microwave irradiation. researchgate.net While many protocols still employ solvents, the trend is toward greener alternatives or reduced volumes. An efficient one-pot synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and aromatic aldehydes proceeds at room temperature, and while it uses a solvent, its one-pot nature minimizes waste from intermediate workups and purifications. rsc.org
| Method | Reactants/Substrate | Conditions | Key Advantage | Source(s) |
| Mechanical Grinding | Pyrimidine derivatives, Iodine, Nitrate salts | Solvent-free, Room temperature | Avoids bulk hazardous solvents | mdpi.com |
| Liquid-Assisted Grinding (LAG) | Hexa-aryl borazines, NIS, TsOH | Minimal solvent, Room temperature | Waste-minimized process | researchgate.net |
| Microwave Synthesis | 1,3-Dicarbonyl compounds, DMFDMA, Amines | Solvent-free | Rapid, avoids bulk solvents | researchgate.net |
Implementation of Catalyst-Free and Metal-Free Protocols
The use of heavy or toxic metal catalysts is a significant concern in pharmaceutical synthesis due to potential product contamination and environmental disposal issues. Consequently, there is a strong drive to develop catalyst-free or metal-free synthetic protocols.
For the synthesis of the core nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine skeleton and its isomers, several metal-free methods have been established. An eco-friendly, catalyst-free, and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave irradiation, highlighting a sustainable pathway that avoids metal contamination. nih.govmdpi.com Other metal-free strategies for the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine system include iodine-mediated oxidative C-N bond formation. organic-chemistry.orgresearchgate.net In these reactions, molecular iodine itself acts as the catalyst or reagent to facilitate the cyclization, offering a cheaper and less toxic alternative to metal catalysts. organic-chemistry.org
Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), provide another metal-free route. The synthesis of 3-substituted- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines has been achieved through the oxidation of hydrazone precursors with IBD in dichloromethane. nih.gov This approach offers an easy and accessible pathway to the fused triazole derivatives without employing metal catalysts. nih.gov Furthermore, electrochemistry presents an innovative catalyst- and oxidant-free method. The desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been induced electrochemically to form 3-amino- nih.govnih.govresearchgate.net-triazolo[4,3-a]pyridines, demonstrating broad substrate scope and good functional group compatibility under simple, metal-free conditions. organic-chemistry.org
| Protocol | Transformation | Reagents/Conditions | Key Advantage | Source(s) |
| Microwave Synthesis | Enaminonitriles + Benzohydrazides → 1,2,4-triazolo[1,5-a]pyridines | Toluene (B28343), 140 °C, Microwave | Catalyst-free, additive-free | nih.gov |
| Oxidative Cyclization | 2-Hydrazinylpyridine hydrazones → nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines | Iodine(III) reagent (IBD) | Metal-free | nih.gov |
| Electrochemical Synthesis | 2-Hydrazinopyridines + Isothiocyanates → 3-amino- nih.govnih.govresearchgate.net-triazolo[4,3-a]pyridines | Electrochemical cell, no external oxidant | Metal-free, oxidant-free | organic-chemistry.org |
| Iodine-Mediated Cyclization | Isothiocyanates + Hydrazines → N-fused 3-amino-1,2,4-triazoles | I₂ in water | Metal-free, green solvent | organic-chemistry.org |
Utilization of Microwave-Assisted and Ultrasonic Synthesis for Enhanced Efficiency and Reduced Reaction Times
Alternative energy sources like microwave irradiation and ultrasound have become powerful tools in green chemistry for accelerating reactions, improving yields, and enabling syntheses under milder conditions.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to produce nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives. A multi-step synthesis of various derivatives containing hydrazone moieties was conducted under microwave irradiation, significantly shortening the required reaction times compared to conventional heating. nih.gov A catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines also leverages microwave energy to achieve high yields in short timeframes. nih.gov In one specific example, a ring-closing reaction to form an 8-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivative was completed in just 15 minutes at 140 °C under microwave conditions, with yields exceeding 90%. google.com This rapid and efficient heating reduces the potential for side product formation and energy consumption. mdpi.com
Ultrasonic irradiation is another non-conventional energy source that promotes chemical reactions through acoustic cavitation. The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidines was significantly accelerated using ultrasound, with reaction times plummeting from 16 hours under conventional heating to just 5-17 minutes, while still achieving excellent yields. nih.govresearchgate.net This dramatic rate enhancement is also observed in C-H functionalization reactions. The iodination of imidazo[1,2-α]pyridines, a similar N-fused heterocyclic system, was achieved using molecular iodine and an oxidizing agent under ultrasonic irradiation. nih.govacs.org This method not only improved reaction efficiency but also maximized the atom economy of the iodine. nih.gov
| Energy Source | Reaction | Conventional Method (Time) | Green Method (Time) | Yield | Source(s) |
| Microwave | Ring closure to form 8-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine | Not specified | 15 min | >90% | google.com |
| Microwave | Synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives | Not specified | Multi-step, short times | Good | nih.gov |
| Ultrasound | Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines | 16 hours | 5-17 min | 65-96% | researchgate.net |
| Ultrasound | Iodination of imidazo[1,2-α]pyridines | Not specified | Not specified | up to 90% | nih.govacs.org |
Strategies for Improved Atom Economy and Waste Minimization in Iodination Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. primescholars.com In iodination reactions, which are crucial for creating versatile synthetic handles like the one in 7-Iodo- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine , improving atom economy and minimizing waste are key objectives.
Traditional iodination methods can be wasteful, often requiring strong oxidants or harsh acids that generate significant byproducts. acs.org A primary strategy for improving atom economy is the use of direct C-H iodination, which avoids the pre-functionalization of the substrate, thereby eliminating steps and the associated waste. A radical-based direct C-H iodination protocol has been developed for various heterocycles, including pyridines, which undergo iodination at the C3 and C5 positions. nih.gov
A comprehensive approach to waste minimization involves evaluating the entire process using green metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. A waste-minimized protocol for the iodination of borazines was developed with a calculated E-factor of 2.79, showcasing a significant improvement in sustainability by using simple chemicals and minimizing waste streams. rsc.org Such metric-oriented synthetic design, which might involve techniques like liquid-assisted grinding, provides a quantitative measure of the "greenness" of a reaction and is a powerful strategy for sustainable chemical production. researchgate.netrsc.org
Future Research Trajectories and Emerging Paradigms in 7 Iodo 1 2 3 Triazolo 4,3 a Pyridine Chemistry
Development of Novel and Highly Selective Iodination Methodologies
The introduction of an iodine atom onto the researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine core is a critical step that paves the way for a multitude of subsequent transformations, most notably cross-coupling reactions. While traditional iodination methods exist, future research is increasingly focused on developing more selective, efficient, and environmentally benign methodologies.
A significant advancement in this area is the use of iodine-mediated oxidative cyclization . This approach allows for the direct synthesis of the triazolopyridine ring system with concomitant iodination. nih.govchemrxiv.org For instance, the condensation of readily available aryl hydrazines with aldehydes, followed by an iodine-mediated oxidative cyclization, provides a facile and efficient route to access 1,2,4-triazolo[4,3-a]pyridines. nih.govchemrxiv.org This transition-metal-free process is broadly applicable to a variety of aldehydes and can be performed on a gram scale. nih.gov
Another promising avenue is the exploration of electrophilic iodination under milder conditions. Research into the iodination of related heterocyclic systems, such as pyrimidines, has demonstrated the efficacy of using solid iodine in combination with reagents like silver nitrate (B79036) (AgNO₃) under solvent-free mechanochemical conditions. nih.gov This approach offers short reaction times, high yields, and improved environmental credentials. nih.gov The development of analogous methods for the researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine skeleton is a key area for future investigation.
Furthermore, the concept of in situ generation of the iodinating species is gaining traction. This can be achieved through electrochemical methods, avoiding the need for harsh and toxic oxidizing agents. nih.gov The direct C-H iodination of (hetero)arenes using novel reagent systems, such as those that form sulfonyl hypoiodites in situ, also presents a powerful tool for achieving high regioselectivity.
Future research in this domain will likely focus on the following:
Photocatalytic iodination: Utilizing visible light to drive the iodination reaction, offering a green and highly tunable method.
Enzyme-catalyzed iodination: Employing biocatalysts to achieve unparalleled selectivity under mild conditions.
Development of novel iodinating reagents: Designing reagents with enhanced reactivity and selectivity for complex heterocyclic systems.
A summary of representative iodination methodologies is presented in Table 1.
| Methodology |
Exploration of New Reaction Pathways and Transformations Beyond Standard Cross-Coupling
While the iodine atom in 7-Iodo- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine is a versatile handle for cross-coupling reactions, its reactivity extends far beyond this paradigm. Future research will delve into novel transformations that exploit the unique electronic properties of this iodinated heterocycle.
One area of exploration is the development of C-H functionalization reactions at other positions of the triazolopyridine ring, using the iodo-substituent as a directing group. This would allow for the late-stage modification of the scaffold, providing rapid access to diverse libraries of compounds.
Furthermore, the investigation of non-traditional coupling reactions is a promising frontier. This includes exploring reactions such as:
Photoredox-catalyzed reactions: Utilizing light to initiate novel bond-forming reactions that are not accessible through traditional thermal methods.
Electrochemical synthesis: Employing electricity to drive unique transformations, offering a green and highly controllable approach. An example is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to form 3-amino- researchgate.netrsc.orgresearchgate.net-triazolo pyridines. organic-chemistry.org
Ring-transformation reactions: Investigating the possibility of rearranging the triazolopyridine core into other heterocyclic systems, thereby expanding the accessible chemical space.
The development of one-pot tandem reactions that combine the formation of the triazolopyridine ring with subsequent functionalization is another area of interest. For example, a palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration can be a convenient route to the core structure, which could then be subjected to further in situ transformations. organic-chemistry.org
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The translation of novel chemical discoveries from the laboratory to industrial-scale production is a significant challenge. Flow chemistry and automated synthesis are emerging as powerful tools to address this, offering improved safety, scalability, and reproducibility.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of 7-Iodo- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine. These include:
Enhanced safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents and intermediates. This is particularly relevant for reactions involving azides or other energetic materials. nih.gov
Precise process control: Flow systems allow for tight control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov
Scalability: Scaling up a reaction in flow is often as simple as running the reactor for a longer period, a significant advantage over the often-complex scale-up of batch processes. organic-chemistry.org
Automated synthesis platforms are also set to revolutionize the synthesis of complex molecules like 7-Iodo- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine. researchgate.netyoutube.com These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new reaction pathways. chemrxiv.org The integration of real-time analytical techniques, such as online NMR and mass spectrometry, allows for the rapid optimization of reaction conditions. researchgate.net
Future research will focus on developing dedicated flow and automated synthesis protocols for the entire synthetic sequence leading to 7-Iodo- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine and its derivatives. This will involve the design of novel reactor configurations and the integration of purification and analysis steps into a single, seamless workflow.
| Technology |
Advanced Mechanistic Elucidation through In Situ Spectroscopy and Combined Experimental-Computational Studies
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research on 7-Iodo- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine will increasingly rely on a synergistic combination of advanced in situ spectroscopic techniques and computational modeling.
In situ spectroscopy , such as in situ NMR, FTIR, and Raman spectroscopy, allows for the real-time monitoring of reacting species, providing invaluable insights into reaction kinetics, intermediates, and byproducts. This information is crucial for optimizing reaction conditions and identifying the key factors that govern selectivity.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms at the molecular level. rsc.org DFT studies can be used to:
Predict reaction pathways: By calculating the energies of various transition states and intermediates, DFT can help to identify the most likely reaction mechanism. rsc.orgjchemrev.com
Understand regioselectivity: Computational models can explain why a particular regioisomer is formed preferentially, guiding the design of more selective reactions. jchemrev.com
Design new catalysts and reagents: By understanding the electronic and steric factors that influence reactivity, new and more effective catalysts and reagents can be designed.
A powerful approach involves the combination of experimental in situ studies with computational modeling. The experimental data can be used to validate and refine the computational models, while the models can provide a detailed interpretation of the experimental observations. This integrated approach will be instrumental in unraveling the complex reaction mechanisms involved in the synthesis and functionalization of 7-Iodo- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine.
Future research will likely see the increased application of advanced techniques such as:
Two-dimensional NMR spectroscopy for the unambiguous identification of complex reaction intermediates.
Time-resolved spectroscopy to study the dynamics of very fast reactions.
Machine learning algorithms to analyze large datasets from both experimental and computational studies, identifying subtle correlations and predicting reaction outcomes.
Q & A
Q. What are the most reliable synthetic routes for 7-iodo-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature can facilitate ring closure with yields up to 73% (green chemistry approach) . Alternative methods include PhI(OAc)₂-mediated cyclization of ethyl 2-oxoacetate with substituted hydrazinylpyridines, followed by amide formation . Key factors affecting yield include solvent choice (polar aprotic solvents enhance cyclization), oxidant selection (e.g., DDQ vs. NaOCl), and reaction time optimization (3–24 hours depending on substituents). Purity is improved via alumina plug filtration or recrystallization from ethanol .
Q. How can researchers characterize this compound derivatives using spectroscopic and crystallographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm for triazole and pyridine protons) and iodine-induced deshielding effects. Substituents like methyl groups show distinct splitting patterns (e.g., δ 2.5 ppm for CH₃) .
- HRMS-ESI : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance .
- X-ray diffraction : Resolve iodine’s heavy-atom effects on crystal packing. For example, halogen bonding between iodine and nitrogen atoms can stabilize supramolecular architectures .
Q. What are the key reactivity patterns of the iodine substituent in this compound under cross-coupling conditions?
- Methodological Answer : The iodine at position 7 participates in Suzuki-Miyaura and Ullmann couplings. For example, coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C introduces aryl groups, enabling diversification for SAR studies . Sonogashira reactions with terminal alkynes require CuI co-catalysis. Iodine’s leaving-group ability is superior to bromine or chlorine in these reactions, with yields >80% reported for optimized protocols .
Advanced Research Questions
Q. How do structural modifications at the 3-position of this compound influence biological activity, and what computational tools validate these effects?
- Methodological Answer : Substituents at the 3-position (e.g., trifluoromethyl, carboxylic acid) modulate target binding. For instance, 3-(trifluoromethyl) derivatives show enhanced lipophilicity, improving blood-brain barrier penetration in neuroactive compounds . DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects, while 3D-QSAR models correlate steric/electrostatic fields with herbicidal activity (e.g., CoMFA analysis with q² >0.5) . Molecular docking (AutoDock Vina) reveals interactions like H-bonding between the triazole N2 and Arg121 in RBP4 antagonists .
Q. What strategies resolve contradictions in reported biological data for this compound derivatives across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ vs. EC₅₀ metrics). To address this:
- Dose-response normalization : Use standardized protocols (e.g., NIH/NCATS guidelines) for antifungal activity against Candida albicans .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .
- Metabolic stability assays : Evaluate hepatic microsomal degradation (e.g., human CYP3A4) to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How can researchers leverage halogen-bonding interactions of the iodine substituent in material science applications?
- Methodological Answer : The iodine atom acts as a halogen-bond donor, forming stable interactions with electron-rich partners (e.g., pyridine N, carbonyl O). Applications include:
- Co-crystal engineering : Co-crystallize with ditopic acceptors (e.g., 4,4′-bipyridine) to create porous frameworks for gas storage .
- Photovoltaic materials : Integrate into donor-acceptor polymers (e.g., with thiophene units) to enhance charge transport in organic solar cells (PCE >8%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
